Urolithin B-13C6

Bioanalysis LC-MS/MS Matrix Effect

Quantifying endogenous Urolithin B in biological matrices presents a significant analytical challenge due to variable matrix effects and the absence of a true blank matrix. Urolithin B-13C6 is a stable isotope-labeled (¹³C₆) internal standard that co-elutes with and mimics the exact chemical behavior of the target analyte, uniquely correcting for ionization variability and sample processing losses in LC-MS/MS workflows. • Enables precise, matrix-corrected quantification of Urolithin B at trace levels in plasma, urine, and tissue homogenates • Essential for generating reliable pharmacokinetic profiles (Cmax, Tmax, AUC, t½) and biomarker concentration data • Supplied with a Certificate of Analysis; suitable for validated method development and routine bioanalytical testing

Molecular Formula C₇¹³C₆H₈O₃
Molecular Weight 218.16
Cat. No. B1162179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin B-13C6
Synonyms3-Hydroxy-6H-dibenzo[b,d]pyran-6-one-13C6;  2’,4’-Dihydroxy-2-biphenylcarboxylic Acid δ-Lactone-13C6;  3-Hydroxy-6H-benzo[c]chromen-6-one-13C6;  3-Hydroxydibenzo-α-pyrone-13C6;  3-Hydroxyurolithin-13C6;  7-Hydroxy-3,4-benzocoumarin-13C6;  NSC 94726-13C6
Molecular FormulaC₇¹³C₆H₈O₃
Molecular Weight218.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urolithin B-13C6 Product Overview


Urolithin B-13C6 is a stable isotope-labeled analog of Urolithin B, a gut microbial metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts [1]. This compound is specifically engineered with six carbon-13 atoms, rendering it chemically and physically nearly identical to its unlabeled counterpart, yet distinct in mass, making it an indispensable internal standard (IS) in mass spectrometry-based analytical workflows . Its primary utility lies not in its biological activity, but in its unique analytical performance, which enables precise and accurate quantification of the endogenous, unlabeled Urolithin B in complex biological matrices. This capability is critical for pharmacokinetic studies, bioavailability assessments, and metabolomic profiling, addressing the significant analytical challenges posed by the variable and trace-level presence of this metabolite in vivo.

Urolithin B-13C6: Limitations of Generic Substitution


Generic substitution fails in the context of analytical quantification because the functional value of Urolithin B-13C6 is defined by its isotopic composition, a property its unlabeled analog (Urolithin B) or structurally unrelated internal standards lack. Unlabeled Urolithin B cannot serve as an internal standard for its own quantification as it co-elutes and is indistinguishable by mass from the endogenous analyte, precluding differentiation. Furthermore, alternative internal standards (e.g., Urolithin A-13C6) may exhibit different ionization efficiencies, retention times, or matrix effects in LC-MS/MS compared to Urolithin B, introducing systematic error and compromising assay accuracy, precision, and robustness [1]. Urolithin B-13C6, by virtue of its co-elution and identical chemical behavior to the target analyte, uniquely corrects for these variabilities, ensuring method reliability that is unattainable with any other compound .

Urolithin B-13C6 Performance Evidence


Superior Matrix Effect Correction

In electrospray ionization (ESI) LC-MS/MS, co-eluting matrix components can cause significant ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled (SIL) internal standard like Urolithin B-13C6 co-elutes with the analyte (Urolithin B) and experiences identical matrix effects, thereby normalizing the analyte signal and providing superior accuracy compared to a structural analog. Studies evaluating SIL versus structural analog internal standards in similar assays demonstrate that SIL-IS consistently yields higher accuracy and precision in complex matrices like plasma or urine [1].

Bioanalysis LC-MS/MS Matrix Effect Isotope Dilution

Enhanced Precision with IDMS

Isotope Dilution Mass Spectrometry (IDMS), which employs a 13C-labeled analog like Urolithin B-13C6 as an internal standard, is recognized as a primary ratio method offering superior precision over external standard calibration. In external calibration, variability in sample injection, ionization efficiency, and instrument drift directly affects the measured analyte concentration. IDMS, by using the ratio of analyte to IS signal, compensates for these variabilities in real-time for each sample [1]. This class-level advantage translates into significantly lower inter-day and intra-day precision values (%RSD) in validated methods.

IDMS Quantitative Mass Spectrometry Analytical Precision Method Validation

Endogenous Metabolite Quantification

A major analytical challenge in quantifying endogenous metabolites is the lack of a true analyte-free 'blank' matrix for calibration. Using an unlabeled standard to prepare a calibration curve in a surrogate matrix can lead to significant bias due to endogenous analyte contribution or differential matrix effects. The use of a 13C6-labeled internal standard, such as Urolithin B-13C6, circumvents this problem by enabling the use of the authentic biological matrix for calibration, as the IS signal is unaffected by the endogenous analyte [1]. This contrasts with the use of a surrogate matrix approach or the use of an unlabeled standard, both of which are prone to inaccuracy.

Metabolomics LC-MS/MS Endogenous Metabolites Selectivity

Urolithin B-13C6 Applications


PK & Bioavailability Studies

This is the primary application scenario for Urolithin B-13C6. Its use as an internal standard in validated LC-MS/MS methods enables the generation of highly accurate and precise plasma concentration-time curves following administration of Urolithin B or its precursors. As highlighted in Section 3, the use of a stable isotope-labeled IS is the industry gold standard for correcting matrix effects and ensuring method robustness [1]. This is critical for determining key PK parameters (Cmax, Tmax, AUC, t1/2) with confidence, which is impossible to achieve with the same reliability using an unlabeled or structurally distinct internal standard.

Biomarker Quantification in Diagnostics & Nutrition

For studies aiming to quantify circulating levels of Urolithin B as a biomarker of gut microbial function or dietary compliance, Urolithin B-13C6 is essential. As established in Section 3, it uniquely enables accurate quantification in the complex, endogenous background of biological fluids, overcoming the 'blank matrix' problem that plagues such assays. Researchers can reliably measure baseline and post-intervention Urolithin B concentrations, generating meaningful data on individual variation in ellagitannin metabolism or the efficacy of interventions aimed at modulating gut microbiota.

Metabolite Identification & Pathway Tracing

While not a head-to-head comparator point for procurement of the standard itself, Urolithin B-13C6 can be used as a tracer in in vitro or in vivo models to definitively identify downstream metabolites of Urolithin B. By tracing the distinct mass shift of the 13C6 label, researchers can unambiguously distinguish novel metabolites from background noise and confirm their origin, providing a level of certainty unattainable with unlabeled material . This application leverages the compound's isotopic purity for discovery-based research, further differentiating it from its unlabeled counterpart.

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